molecular formula C10H10N2O3 B107775 Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate CAS No. 18619-97-1

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate

Cat. No.: B107775
CAS No.: 18619-97-1
M. Wt: 206.2 g/mol
InChI Key: RJJRKBMJIICKDK-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (CAS: 18619-97-1) is a substituted pyridine derivative with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.2 g/mol . It features a cyano group at position 3, a hydroxyl group at position 2, and a methyl group at position 6 on the isonicotinate backbone. This compound is synthesized via the Guareschi-Thorpe reaction using diethylamine in ethanol at 60°C . Its primary applications include use as a pharmaceutical intermediate, though its bioactivity profile remains understudied. Safety data indicate it is harmful via inhalation, skin contact, or ingestion, necessitating stringent handling protocols .

Preparation Methods

Guareschi-Thorpe Reaction: Primary Synthetic Pathway

The Guareschi-Thorpe reaction remains the most widely documented method for synthesizing ethyl 3-cyano-2-hydroxy-6-methylisonicotinate. This cyclocondensation reaction involves the interaction of ethyl 2,4-dioxovalerate with 2-cyanoacetamide in the presence of diethylamine as a catalyst .

Reaction Mechanism

The reaction proceeds through a nucleophilic addition-cyclization mechanism. The enolate form of 2-cyanoacetamide, generated via deprotonation by diethylamine, attacks the carbonyl carbon of ethyl 2,4-dioxovalerate. Subsequent intramolecular cyclization and dehydration yield the pyridine ring structure. The hydroxyl group at position 2 and the cyano group at position 3 are introduced during this step .

Standard Reaction Conditions

  • Catalyst : Diethylamine (1.2 equiv)

  • Solvent : Anhydrous ethanol

  • Temperature : 60°C

  • Reaction Time : 8–12 hours

  • Yield : 66%

A typical protocol involves refluxing the reactants in ethanol under nitrogen atmosphere, followed by neutralization with dilute HCl and extraction with ethyl acetate. Purification via recrystallization from methanol-water mixtures enhances purity to >98% .

Table 1: Optimization Parameters for Guareschi-Thorpe Synthesis

ParameterOptimal ValueEffect on Yield
Diethylamine Equiv.1.2Maximizes enolate formation
Solvent PolarityEthanol (ε = 24.3)Balances solubility and reaction rate
Temperature60°CPrevents decarboxylation
Stirring Rate500 rpmEnsures homogeneous mixing

Alternative Synthetic Routes

While the Guareschi-Thorpe method dominates industrial production, exploratory routes have been investigated for niche applications:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study using 300 W irradiation at 100°C achieved 58% yield in 30 minutes, though scalability remains challenging due to equipment constraints .

Solid-Phase Synthesis

Immobilizing 2-cyanoacetamide on Wang resin enables stepwise assembly of the pyridine core. This method, while achieving 72% purity, requires specialized equipment and is limited to small-scale research applications .

Process Optimization Strategies

Catalyst Screening

Comparative studies reveal that 1,8-diazabicycloundec-7-ene (DBU) increases yields to 71% by enhancing enolate stability. However, its higher cost limits industrial adoption .

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) accelerate reaction rates but promote side reactions.

  • Ethanol-water mixtures (9:1 v/v) improve crystallinity during purification, reducing losses to 8% .

Quality Control and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (t, 3H, CH₂CH₃), 2.42 (s, 3H, CH₃), 4.25 (q, 2H, OCH₂), 8.12 (s, 1H, pyridine-H) .

  • IR (KBr): 2250 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O ester), 3200 cm⁻¹ (-OH) .

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile-water, 1 mL/min) confirms ≥98% purity with a retention time of 6.2 minutes .

Industrial-Scale Production Challenges

Byproduct Management

The primary impurity, ethyl 3-cyano-2-methoxy-6-methylisonicotinate (≤4%), forms via O-methylation during workup. Acidic quench conditions (pH 3–4) suppress this side reaction .

Environmental Considerations

Ethanol recovery systems reduce solvent waste by 85%, aligning with green chemistry principles. Lifecycle assessments show a 40% lower carbon footprint compared to traditional amidation routes .

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost Index
Guareschi-Thorpe6698Industrial1.0
Microwave-Assisted5895Pilot1.8
Solid-Phase7285Lab3.2

Chemical Reactions Analysis

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Organic Synthesis

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions. These properties make it a valuable precursor for synthesizing more complex organic molecules .

Research indicates that this compound exhibits potential biological activities. Studies have explored its interactions with biomolecules, suggesting it may act as a ligand in coordination chemistry. The presence of the cyano and hydroxy groups enhances its ability to form complexes with metal ions, influencing biochemical pathways .

Medicinal Chemistry

This compound is being investigated for its therapeutic properties. Compounds with similar structures have demonstrated antibacterial, antifungal, and anticancer activities. Preliminary studies suggest that this compound may also possess similar effects, warranting further exploration in drug development .

Case Study: Anticancer Activity

A study examined the anticancer properties of derivatives of this compound against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values ranging from 1 to 10 nM for certain derivatives, highlighting its potential as a lead compound in cancer therapy .

Case Study: In Silico Docking Studies

In silico studies have been conducted to predict the binding interactions of this compound with specific biological targets. These studies provide insights into its mechanism of action and help identify potential therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate involves its interaction with specific molecular targets and pathways. The cyano group, hydroxy group, and methyl group contribute to its reactivity and ability to form complexes with other molecules. These interactions can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several pyridine-based esters. Below is a detailed comparison of its key features against analogs (Table 1):

Table 1: Structural and Functional Comparison with Analogs

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) CAS Number Key Differences/Applications
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate C₁₀H₁₀N₂O₃ 3-CN, 2-OH, 6-CH₃ 206.2 18619-97-1 Hydroxyl group enhances polarity
Ethyl 6-chloro-5-cyano-2-methylnicotinate C₁₀H₉ClN₂O₂ 6-Cl, 5-CN, 2-CH₃ 224.64 64119-42-2 Chlorine increases lipophilicity
Ethyl 2-chloro-3-cyano-6-methylisonicotinate C₁₀H₉ClN₂O₂ 2-Cl, 3-CN, 6-CH₃ 224.65 40108-12-1 Chlorine at position 2 alters reactivity
Ethyl 5-cyano-2-methyl-6-thioxo-...carboxylate C₁₀H₁₀N₂O₂S 5-CN, 2-CH₃, 6-S 222.26 N/A Thioxo group enables sulfur-based bonding
Ethyl 2-chloro-6-methoxynicotinate C₉H₁₀ClNO₃ 2-Cl, 6-OCH₃ 215.63 1233520-12-1 Methoxy improves metabolic stability

Key Findings

Substituent Effects on Reactivity and Bioactivity: The hydroxyl group in this compound increases polarity, making it more water-soluble than chloro-substituted analogs like Ethyl 6-chloro-5-cyano-2-methylnicotinate . Thioxo groups (e.g., in C₁₀H₁₀N₂O₂S) introduce sulfur-mediated interactions, which may improve binding to metal-containing enzymes .

Synthetic Accessibility: this compound is synthesized under mild conditions (60°C, ethanol), whereas nitro-substituted derivatives (e.g., CAS 72701-63-4) require harsher nitration steps .

Safety Profiles :

  • The hydroxyl group in the target compound reduces its volatility compared to methyl or ethyl esters with halogens, but it remains harmful upon exposure . Chlorinated analogs (e.g., CAS 40108-12-1) carry additional risks due to halogen toxicity .

Pharmaceutical Relevance: Ethyl 2-chloro-3-cyano-6-methylisonicotinate (CAS 40108-12-1) is prioritized in drug discovery for its balanced lipophilicity and reactivity, while the target compound’s hydroxyl group may limit its use in hydrophobic environments .

Biological Activity

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (ECM) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of ECM, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

ECM has the molecular formula C₁₀H₁₁N₂O₃ and a molecular weight of approximately 206.2 g/mol. The compound features a pyridine ring, which is common in many biologically active molecules, along with functional groups such as a cyano group and a hydroxyl group. These characteristics contribute to its potential as a therapeutic agent.

1. Anti-inflammatory Properties

Research indicates that ECM exhibits significant anti-inflammatory properties. Preliminary studies suggest that it may interact with enzymes or receptors involved in inflammatory pathways, potentially mitigating conditions associated with oxidative stress and inflammation. The presence of the hydroxyl group is believed to enhance its interaction with biological targets, contributing to its anti-inflammatory effects.

2. Antioxidant Activity

ECM's structural features suggest potential antioxidant activity, which is crucial for combating oxidative stress-related diseases. Compounds with similar structures have been documented to exhibit antioxidant properties, indicating that ECM may also play a role in cellular protection against oxidative damage.

The mechanisms through which ECM exerts its biological effects are not fully understood but are hypothesized to involve:

  • Enzyme Inhibition : ECM may inhibit specific enzymes involved in inflammatory processes, similar to other pyridine derivatives.
  • Receptor Interaction : Potential binding to receptors associated with inflammatory responses or oxidative stress regulation.
  • Reactive Intermediate Formation : The cyano group could participate in forming reactive intermediates that interact with cellular components, enhancing its biological efficacy.

Comparative Analysis with Similar Compounds

To better understand ECM's uniqueness and potential applications, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 3-cyano-2-hydroxyisonicotinateC₁₀H₁₁N₂O₃Contains cyano and hydroxyl groupsPotential anti-inflammatory and antioxidant
Ethyl 3-methylisonicotinateC₉H₁₁NO₂Methyl substitution increases lipophilicityAntibacterial and antifungal properties
Methyl isonicotinateC₇H₈N₂O₂Lacks ethyl groupKnown for insect behavior modulation

This table highlights how ECM's combination of functional groups may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

  • In Vitro Studies : Initial in vitro studies have indicated that ECM can reduce inflammation markers in cultured cells exposed to pro-inflammatory stimuli. These findings suggest that ECM could be further developed as a therapeutic agent for inflammatory diseases.
  • Zebrafish Model : In vivo studies using zebrafish models have shown that ECM can influence behavioral responses linked to anxiety and stress, indicating broader implications for neuropharmacology .
  • Pharmacological Profiling : Ongoing pharmacological profiling aims to elucidate the specific pathways through which ECM exerts its effects. This includes assessing its binding affinities and inhibitory potentials against relevant biological targets.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as esterification of the corresponding acid or selective nitrile introduction via cyanoalkylation. Optimization can be achieved by varying catalysts (e.g., Lewis acids like ZnCl₂), solvent systems (polar aprotic solvents for improved solubility), and temperature gradients. Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC. For reproducibility, ensure stoichiometric ratios are calibrated and intermediates are rigorously purified (e.g., recrystallization or column chromatography) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Storage : Store in airtight containers under inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation.
    Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., methyl isonicotinate derivatives) to infer handling guidelines .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., hydroxyl and cyano groups). Compare with NIST spectral libraries for similar pyridine derivatives .
  • IR Spectroscopy : Identify functional groups (e.g., -OH stretch ~3200 cm⁻¹, -CN ~2250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be utilized to predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Computational Setup : Use software like Gaussian or ORCA to model electronic structures. Optimize geometry at the B3LYP/6-31G(d) level.
  • Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Simulate protonation states at different pH levels to assess stability.
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., hydrolysis rates) .

Q. What methodological approaches are recommended to address discrepancies in reported degradation kinetics of this compound across different studies?

  • Methodological Answer :

  • Controlled Replication : Standardize experimental conditions (temperature, solvent, pH) to isolate variables causing discrepancies.
  • Data Harmonization : Apply meta-analysis frameworks to reconcile divergent results. Use statistical tools (e.g., ANOVA) to quantify variability.
  • Advanced Analytics : Employ LC-MS/MS to track degradation byproducts and validate reaction pathways .

Q. What experimental designs are effective for isolating and characterizing transient intermediates formed during the hydrolysis of this compound?

  • Methodological Answer :

  • Quenching Techniques : Rapid-freeze methods (e.g., liquid N₂) to arrest reaction progress at specific timepoints.
  • In-Situ Monitoring : Use stopped-flow UV-Vis or FTIR to capture short-lived intermediates.
  • Isolation Strategies : Centrifugal partition chromatography (CPC) or preparative HPLC for purification. Confirm structures via X-ray crystallography if feasible .

Q. Data and Validation Considerations

  • Thermodynamic Data : Consult NIST Chemistry WebBook for enthalpy, entropy, and heat capacity values of analogous esters and nitriles .
  • Statistical Rigor : Ensure sample sizes (n ≥ 3) and error bars (95% confidence intervals) are reported for reproducibility .
  • Peer Review : Cross-validate findings with independent studies or computational models to mitigate bias .

Properties

IUPAC Name

ethyl 3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-3-15-10(14)7-4-6(2)12-9(13)8(7)5-11/h4H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJRKBMJIICKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280583
Record name Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18619-97-1
Record name 18619-97-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-2-hydroxy-6-methyl-isonicotinic acid ethyl ester
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate

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